5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trimethoxyphenyl Groups: This step involves the use of trimethoxybenzaldehyde or similar compounds in a condensation reaction.
Hydrosulfide Addition:
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the entire synthesis is carried out in a continuous flow system to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides, while reduction may lead to various reduced triazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, leading to various biological effects.
Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Other compounds in this class may include 1,2,4-triazole itself or substituted derivatives.
Trimethoxyphenyl Compounds: Compounds such as trimethoxybenzene or other trimethoxy-substituted aromatics.
Uniqueness
The uniqueness of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O6S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O6S/c1-26-13-9-15(27-2)14(16(10-13)28-3)11-22-25-20(23-24-21(25)32)12-7-17(29-4)19(31-6)18(8-12)30-5/h7-11H,1-6H3,(H,24,32)/b22-11+ |
InChI Key |
UTZHSCRSIGQPHG-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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